3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione

Anticonvulsant Epilepsy Maximal Electroshock Seizure

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione (CAS 299949-38-5; molecular weight 291.32 g/mol; molecular formula C15H18FN3O2) is a synthetic small molecule belonging to the N-Mannich base class of pyrrolidine-2,5-dione (succinimide) derivatives incorporating a 4-(4-fluorophenyl)piperazine pharmacophore. This chemotype falls within the broader family of arylpiperazine-containing succinimides, a scaffold extensively explored for central nervous system (CNS) drug discovery targeting anticonvulsant, anxiolytic, and antidepressant endpoints.

Molecular Formula C15H18FN3O2
Molecular Weight 291.32g/mol
CAS No. 299949-38-5
Cat. No. B362787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione
CAS299949-38-5
Molecular FormulaC15H18FN3O2
Molecular Weight291.32g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H18FN3O2/c1-17-14(20)10-13(15(17)21)19-8-6-18(7-9-19)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3
InChIKeyIJNXQOMREGZEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione (CAS 299949-38-5): Chemical Identity and Pharmacological Class


3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione (CAS 299949-38-5; molecular weight 291.32 g/mol; molecular formula C15H18FN3O2) is a synthetic small molecule belonging to the N-Mannich base class of pyrrolidine-2,5-dione (succinimide) derivatives incorporating a 4-(4-fluorophenyl)piperazine pharmacophore . This chemotype falls within the broader family of arylpiperazine-containing succinimides, a scaffold extensively explored for central nervous system (CNS) drug discovery targeting anticonvulsant, anxiolytic, and antidepressant endpoints [1]. The compound features a 1-methyl substitution on the pyrrolidine-2,5-dione core and a 3-position attachment of the fluorophenylpiperazine moiety via a C–N bond, distinguishing it from analogous N-Mannich bases that connect the piperazine through a methylene bridge [1].

Why 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione Cannot Be Replaced by a Generic In-Class Analog


The pyrrolidine-2,5-dione N-Mannich base series exhibits extreme sensitivity to both the arylpiperazine substituent and the succinimide core structure, resulting in order-of-magnitude differences in in vivo anticonvulsant potency [1]. Within a single congeneric series, the 4-fluorophenylpiperazine moiety confers ED50 values as low as 7.4–7.8 mg/kg in the rat maximal electroshock (MES) model, while the corresponding 3-chlorophenyl-, 3,4-dichlorophenyl-, and 3-bromophenyl-piperazine analogs exhibit 2-fold to 3.6-fold higher ED50 values (15.1–27.9 mg/kg) [1]. Furthermore, the specific N-1 methyl substitution on the pyrrolidine-2,5-dione ring in CAS 299949-38-5 differentiates it from N-Mannich bridged analogs that use a methylene linker, which alters both the conformational flexibility and the electronic environment at the receptor binding site [1]. These structure-activity relationship (SAR) data demonstrate that simple in-class substitution—even among closely related aryl halogen variants—cannot be performed without a high risk of compromising target potency and therapeutic window.

Quantitative Differentiation Evidence for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione


In Vivo Anticonvulsant Potency: ED50 in Rat MES Model with 4-Fluorophenylpiperazine Pharmacophore

The 4-fluorophenylpiperazine pharmacophore—the identical arylpiperazine moiety present in CAS 299949-38-5—confers superior anticonvulsant potency in the rat oral MES model when compared to 3-chlorophenyl and 3,4-dichlorophenyl analogs. The closest structurally characterized comparator, 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-methyl-3-phenyl-pyrrolidine-2,5-dione (compound 8), demonstrated an ED50 of 7.78 mg/kg. Its 3-chlorophenyl analog (compound 10) showed an ED50 of 27.93 mg/kg, and the 3,4-dichlorophenyl analog (compound 12) showed an ED50 of 15.11 mg/kg [1]. The 4-fluorophenyl derivative was 3.6-fold and 1.9-fold more potent than the 3-chlorophenyl and 3,4-dichlorophenyl analogs, respectively, demonstrating that the para-fluoro substitution on the phenylpiperazine ring provides a quantifiable potency advantage.

Anticonvulsant Epilepsy Maximal Electroshock Seizure

Comparative Anticonvulsant Potency of 4-Fluorophenylpiperazine Pharmacophore Across Chemotypes

The potency advantage of the 4-fluorophenylpiperazine moiety is conserved across different pyrrolidine-2,5-dione core chemotypes. In an independent series of 3-(2-bromophenyl)-pyrrolidine-2,5-dione N-Mannich bases, compound 14 carrying the 4-fluorophenylpiperazine group achieved an ED50 of 7.4 mg/kg in the rat oral MES test, whereas compound 16 carrying the 3-bromophenylpiperazine group showed an ED50 of 26.4 mg/kg [1]. The 4-fluorophenyl derivative was approximately 3.6-fold more potent than the 3-bromophenyl analog. This cross-chemotype consistency supports the conclusion that the 4-fluorophenylpiperazine pharmacophore is a privileged structural feature for anticonvulsant potency in this scaffold class.

Anticonvulsant Structure-Activity Relationship Drug Discovery

Antimutagenic Activity Associated with the 3-Methyl-3-Phenyl Core Chemotype

In the Vibrio harveyi mutagenicity/antimutagenicity assay, eleven 3-phenyl-3-methyl-pyrrolidine-2,5-dione N-Mannich base derivatives—the core chemotype to which CAS 299949-38-5 belongs—were evaluated for antimutagenic activity. Several molecules within this series demonstrated antimutagenic properties, suggesting that the 3-methyl-3-phenyl-pyrrolidine-2,5-dione core scaffold may confer a favorable genotoxicity safety signal [1]. While the specific CAS 299949-38-5 compound was not individually tested in this assay, the class-level evidence indicates that compounds built on the 3-substituted pyrrolidine-2,5-dione core may possess reduced mutagenic liability compared to unsubstituted or differently substituted succinimide analogs for which mutagenicity data are often absent from published SAR studies.

Genotoxicity Safety Pharmacology Antimutagenic

NaV1.2 Sodium Channel Inhibition Differentiates the 4-Fluorophenylpiperazine Series from Reference Antiepileptics

Electrophysiological evaluation of the most active 4-fluorophenylpiperazine-containing derivatives (compounds 8, 10, and 12) demonstrated inhibition of NaV1.2 sodium channel currents in vitro that was superior to that of phenytoin, the reference antiepileptic drug used as a positive control [1]. While quantitative IC50 values were not reported for individual compounds, the study explicitly states that these 4-fluorophenylpiperazine-pyrrolidine-2,5-diones showed higher inhibition of NaV1.2 currents in comparison with phenytoin [1]. This NaV1.2 channel blocking activity provides a molecular mechanism consistent with the observed in vivo MES efficacy and differentiates these compounds from GABAergic or calcium-channel-targeting anticonvulsant chemotypes.

Ion Channel NaV1.2 Electrophysiology

Recommended Application Scenarios for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione (CAS 299949-38-5)


Anticonvulsant Lead Optimization: Structure-Activity Relationship Studies Focused on the Piperazine Pharmacophore

CAS 299949-38-5 is an ideal starting point or comparator for SAR campaigns exploring the anticonvulsant potential of arylpiperazine-pyrrolidine-2,5-dione hybrids. Evidence from two independent chemotype series demonstrates that the 4-fluorophenylpiperazine moiety consistently confers an ED50 of 7.4–7.8 mg/kg in the rat oral MES model, outperforming 3-chlorophenyl, 3,4-dichlorophenyl, and 3-bromophenyl analogs by 2–4 fold [1]. Researchers can systematically vary the N-1 substituent on the pyrrolidine-2,5-dione core while retaining the 4-fluorophenylpiperazine moiety to probe the contribution of the succinimide region to potency, selectivity, and pharmacokinetics. The compound can also serve as a direct comparator for novel N-1-substituted analogs to benchmark whether new modifications improve upon the established potency floor of this pharmacophore class.

NaV1.2 Sodium Channel Blocker Discovery: Mechanistic Probe for Electrically Induced Seizure Models

The N-Mannich base chemotype incorporating the 4-fluorophenylpiperazine group has been mechanistically linked to NaV1.2 sodium channel current inhibition, with activity exceeding that of phenytoin in electrophysiological assays [1]. CAS 299949-38-5 can be deployed as a tool compound or reference standard in NaV1.2-targeted drug discovery programs, particularly those focused on treatment-resistant epilepsies where voltage-gated sodium channel dysfunction is implicated. Its structural features—direct C–N attachment of the piperazine to the pyrrolidine-2,5-dione (as opposed to methylene bridging)—may influence the binding mode at the sodium channel, making it a valuable comparator for understanding the structural determinants of NaV subtype selectivity.

Focused Library Design: Building Block for CNS-Targeted Compound Collections

CAS 299949-38-5 represents a validated pharmacophore building block for constructing focused compound libraries aimed at CNS disorders. The 4-fluorophenylpiperazine moiety has been independently validated as a potency-enhancing structural feature in two separate pyrrolidine-2,5-dione series [1], while the pyrrolidine-2,5-dione (succinimide) core is a recognized privileged scaffold in medicinal chemistry with precedent in clinically used anticonvulsants (e.g., ethosuximide). For procurement specialists building CNS screening decks, this compound offers the advantage of a defined SAR profile with publicly available comparator data, enabling more informed hit triage and reducing the risk of pursuing false positives from uncharacterized analogs.

Preclinical Safety Assessment: Reference Compound for Genotoxicity Profiling of Succinimide Derivatives

The 3-phenyl-3-methyl-pyrrolidine-2,5-dione chemotype—to which CAS 299949-38-5 structurally belongs—has demonstrated antimutagenic activity in the Vibrio harveyi assay, with multiple analogs from the class showing favorable genotoxicity signals [1]. CAS 299949-38-5 can serve as a class-representative reference compound when benchmarking the genotoxic liability of new succinimide-based chemical entities. Its direct C–N linkage between the piperazine and pyrrolidine-2,5-dione may confer distinct metabolic stability compared to methylene-bridged N-Mannich bases, warranting comparative metabolic profiling studies to assess whether the antimutagenic signal is conserved across different linker types.

Quote Request

Request a Quote for 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.